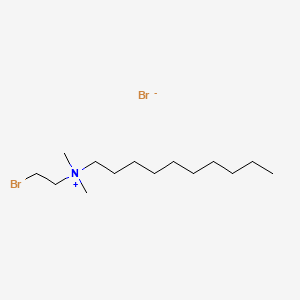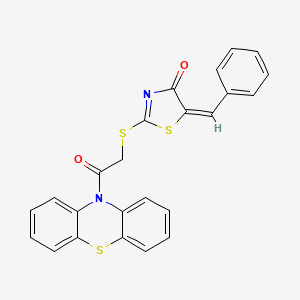![molecular formula C18H18BrIO4 B14454497 Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide CAS No. 76028-81-4](/img/structure/B14454497.png)
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide is a chemical compound known for its unique structure and reactivity. It is an organoiodine compound, which means it contains carbon-iodine bonds. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide typically involves the reaction of iodobenzene with ethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodobenzene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in a variety of chemical reactions, including electrophilic addition and substitution. The specific pathways involved depend on the reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide can be compared with other similar compounds, such as:
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used in organic synthesis.
Iodosobenzene: A compound used as an oxidizing agent in organic reactions.
Bis(trifluoroacetoxy)iodobenzene: A compound used in the formation of carbon-carbon and carbon-heteroatom bonds. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in various fields of research.
Propiedades
Número CAS |
76028-81-4 |
|---|---|
Fórmula molecular |
C18H18BrIO4 |
Peso molecular |
505.1 g/mol |
Nombre IUPAC |
bis(3-ethoxycarbonylphenyl)iodanium;bromide |
InChI |
InChI=1S/C18H18IO4.BrH/c1-3-22-17(20)13-7-5-9-15(11-13)19-16-10-6-8-14(12-16)18(21)23-4-2;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SLSFBBWAUFEUET-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)[I+]C2=CC=CC(=C2)C(=O)OCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



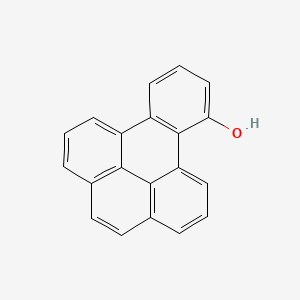
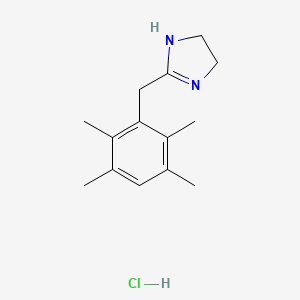
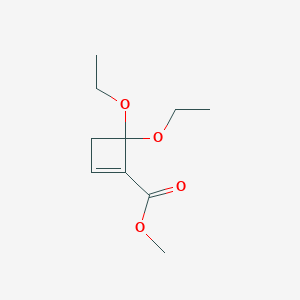

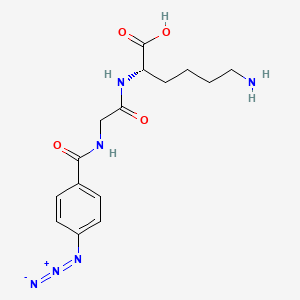
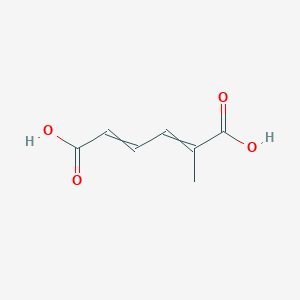
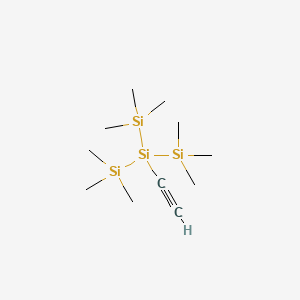
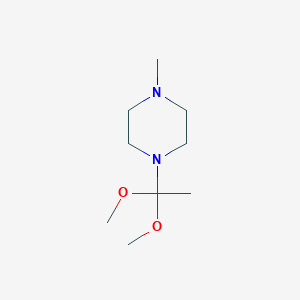
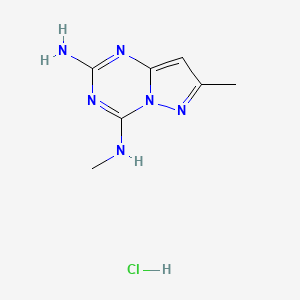
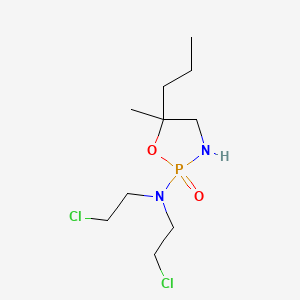
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
